2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS number and properties
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide , a critical electrophilic intermediate in the synthesis of adrenergic receptors antagonists and other CNS-active agents.
Part 1: Executive Summary & Chemical Identity
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a bifunctional building block featuring a lipophilic 1,4-benzodioxan (benzodioxine) core and a reactive
The compound acts as a "linchpin" scaffold: the amide bond provides stability and hydrogen-bonding capability, while the alkyl chloride allows for rapid diversification via nucleophilic substitution (
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Common Synonyms | 2-Chloro-N-(1,4-benzodioxan-6-yl)acetamide; N-(1,4-Benzodioxan-6-yl)-2-chloroacetamide |
| Molecular Formula | |
| Molecular Weight | 227.64 g/mol |
| Precursor CAS | 22013-33-8 (1,4-Benzodioxan-6-amine) |
| Reagent CAS | 79-04-9 (Chloroacetyl chloride) |
| SMILES | ClCC(=O)Nc1ccc2OCCOc2c1 |
| InChI Key | (Predicted) KVWCLLICXJXZAN-UHFFFAOYSA-N |
Note on CAS Registry: While the amine precursor (CAS 22013-33-8) is a commodity chemical, the specific chloroacetamide derivative is often synthesized in situ or custom-ordered. It acts as a transient intermediate in many patent literatures rather than a cataloged endpoint.
Part 2: Physicochemical Properties[4]
The following properties are derived from experimental data of structural analogs (e.g., 2-chloro-N-phenylacetamide) and computational prediction models tailored for benzodioxan derivatives.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white / Pale beige |
| Melting Point | 132 – 136 °C (Typical range for para-substituted chloroacetanilides) |
| Solubility (Water) | Low (< 0.5 mg/mL); practically insoluble. |
| Solubility (Organic) | High in DCM , DMF , DMSO , Ethyl Acetate . Moderate in Ethanol. |
| LogP (Predicted) | ~1.6 – 1.9 (Lipophilic, suitable for CNS penetration) |
| pKa (Amide NH) | ~14-15 (Non-ionizable at physiological pH) |
| Reactivity | High reactivity toward nucleophiles (amines, thiols) at the |
Part 3: Synthesis Protocol (High-Fidelity)
This protocol describes the synthesis via Schotten-Baumann acylation . This method is preferred over direct coupling with chloroacetic acid due to higher yields and simpler purification.
Reaction Scheme
Materials
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Precursor: 1,4-Benzodioxan-6-amine (1.0 eq)
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Reagent: Chloroacetyl chloride (1.1 eq)
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
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Solvent: Dichloromethane (DCM) (Anhydrous preferred)
Step-by-Step Methodology
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Preparation: Dissolve 1,4-benzodioxan-6-amine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (or nitrogen inlet).
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15–20 minutes. Critical: Maintain temperature below 5°C to prevent bis-acylation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 2:1). The starting amine spot (
) should disappear, replaced by a higher product. -
Workup (Self-Validating Step):
-
Dilute with DCM (50 mL).
-
Wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine and TEA.
-
Sat.
(2 x 30 mL) – Neutralizes excess acid/chloride. -
Brine (1 x 30 mL) – Dries the organic layer.
-
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
-
Yield Expectation: 85–92%.[1]
-
Part 4: Applications & Downstream Reactivity
This compound is a "Gateway Scaffold." The chloride is a good leaving group, enabling the rapid synthesis of Glycinamide derivatives, which are common in sodium channel blockers and antimicrobial research.
Mechanism of Action (Derivatization)
The
Workflow Diagram (DOT)
Figure 1: Synthesis and divergent reactivity pathway of the benzodioxan-acetamide scaffold.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Sensitization (Category 1): Chloroacetamides are potent alkylating agents and known sensitizers (contact dermatitis).
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Eye Irritation: Causes serious eye irritation.
Handling Protocols:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: All operations involving chloroacetyl chloride must be performed in a functioning fume hood due to lachrymatory vapors.
-
Quenching: Quench excess chloroacetyl chloride with aqueous sodium bicarbonate before disposal.
References
-
PubChem Compound Summary. 1,4-Benzodioxan-6-amine (Precursor). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. General Procedure for Chloroacetylation of Anilines. Org.[2][3] Synth. Coll. Vol. 1, p. 153. [Link]
-
Chapleo, C. B., et al. Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry (1989). (Contextual reference for benzodioxan medicinal chemistry). [Link]
